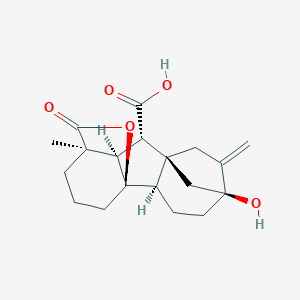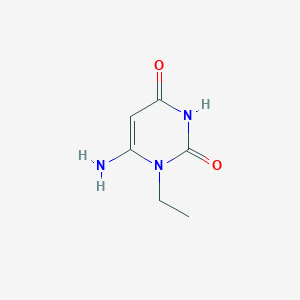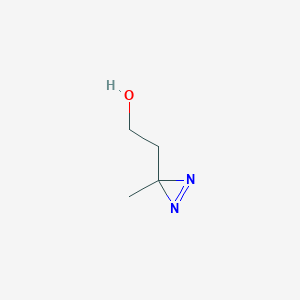
2-(3-Methyl-3H-diazirin-3-yl)ethanol
説明
2-(3-Methyl-3H-diazirin-3-yl)ethanol, also known as 2-Methyl-3H-diazirin-3-yl ethanol, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and a boiling point of 78 °C. 2-Methyl-3H-diazirin-3-yl ethanol has a wide range of applications in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers. Additionally, it is used as a solvent and has been studied for its potential use in the treatment of various diseases.
科学的研究の応用
Photoaffinity Labeling
“2-(3-Methyl-3H-diazirin-3-yl)ethanol” is widely used in photoaffinity labeling . This technique is a powerful methodology in the field of biology due to its availability for elucidating the interactions between bioactive molecules and proteins . Under UV irradiation, photophores are converted into highly reactive intermediates which can form covalent bonds between ligands and proteins .
Synthesis of Aliphatic Diazirines
This compound plays a significant role in the synthesis of aliphatic diazirines . Aliphatic diazirines have been widely used as prominent photophores for photoaffinity labeling due to their relatively small size which can reduce the steric effect on the natural interaction between ligands and proteins .
Base-Mediated One-Pot Synthesis
“2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used in base-mediated one-pot synthesis of aliphatic diazirines . This protocol is highly neat and the desired products can be easily isolated and purified .
Chemical Probe Synthesis
This compound is used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle .
Comprehensive Analysis of Ligand-Biomolecule Interactions
Photoreactive compounds containing two photophores, like “2-(3-Methyl-3H-diazirin-3-yl)ethanol”, are attractive tools for comprehensive analysis of ligand-biomolecule interactions by photoaffinity labeling .
Synthesis of Two-Photophores Containing Compounds
This compound is used in the synthesis of two-photophores containing compounds . These compounds are utilized for the introduction of ligand .
作用機序
Target of Action
Instead, it is used as a photoaffinity labeling reagent in biological and biochemical research . This means that it can covalently attach to a variety of target molecules when exposed to UV light .
Mode of Action
2-(3-Methyl-3H-diazirin-3-yl)ethanol contains a diazirine functional group (-N=N-) attached to an ethyl alcohol (-CH2CH2OH) molecule . When exposed to UV light, the diazirine group undergoes a reaction that allows the compound to form a covalent bond with its target molecule . This process is known as photoaffinity labeling .
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-Methyl-3H-diazirin-3-yl)ethanol depend on the target molecule to which it is attached. As a photoaffinity labeling reagent, it can be used to study a wide range of biochemical pathways by allowing researchers to trace the compound’s interactions within these pathways .
Result of Action
The molecular and cellular effects of 2-(3-Methyl-3H-diazirin-3-yl)ethanol’s action depend on the target molecule and the biochemical pathway in which it is involved. By forming a covalent bond with its target, it can affect the function of the target molecule and potentially alter the biochemical pathway’s output .
Action Environment
The action, efficacy, and stability of 2-(3-Methyl-3H-diazirin-3-yl)ethanol can be influenced by various environmental factors. For instance, the presence of UV light is crucial for its mode of action . Additionally, factors such as temperature, pH, and the presence of other molecules can potentially affect its stability and efficacy.
特性
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-4(2-3-7)5-6-4/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAYZDNOWMFZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-3H-diazirin-3-yl)ethanol | |
CAS RN |
25055-82-7 | |
| Record name | 3-Azibutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025055827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



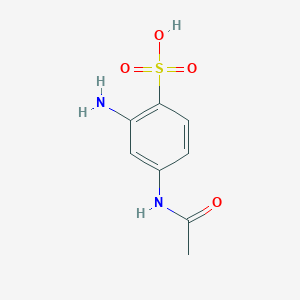

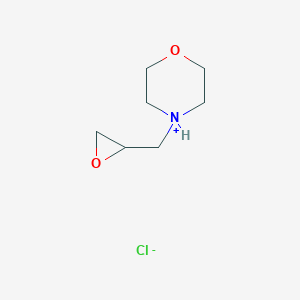
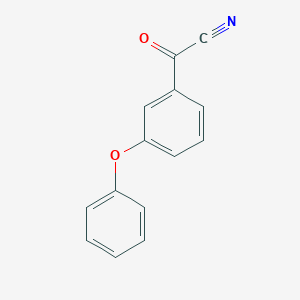
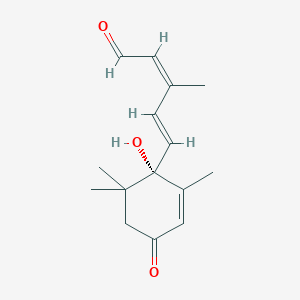

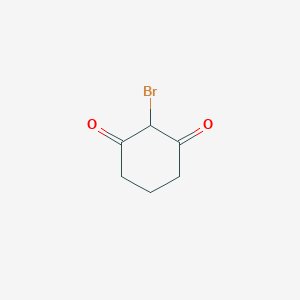
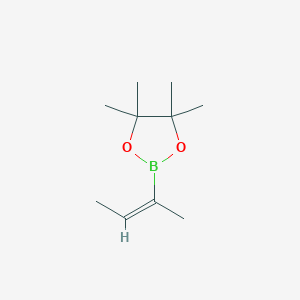
![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

